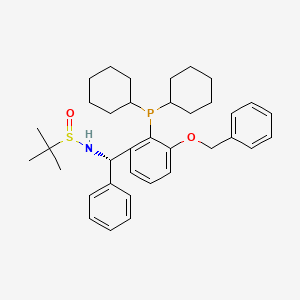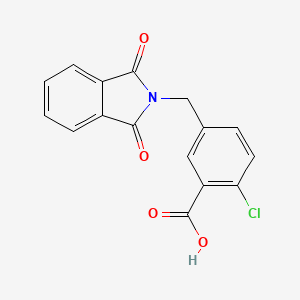![molecular formula C11H13BrN2O B12088655 (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom at the 5-position, a propyl group at the 1-position, and a hydroxymethyl group at the 2-position of the benzoimidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Alkylation: The propyl group can be introduced at the 1-position through an alkylation reaction using a suitable alkyl halide.
Hydroxymethylation: The hydroxymethyl group at the 2-position can be introduced using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium azide (NaN₃), sodium methoxide (NaOMe)
Major Products
Oxidation: (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)carboxylic acid
Reduction: 1-Propyl-1H-benzo[d]imidazol-2-yl)methanol
Substitution: (5-Azido-1-propyl-1H-benzo[d]imidazol-2-yl)methanol
科学研究应用
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
1-Propyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom at the 5-position.
(5-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol: Contains a chlorine atom instead of a bromine atom at the 5-position.
(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Contains a methyl group instead of a propyl group at the 1-position.
Uniqueness
(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the specific combination of substituents on the benzoimidazole ring. The presence of the bromine atom at the 5-position and the propyl group at the 1-position can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC 名称 |
(5-bromo-1-propylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H13BrN2O/c1-2-5-14-10-4-3-8(12)6-9(10)13-11(14)7-15/h3-4,6,15H,2,5,7H2,1H3 |
InChI 键 |
SYLMIVIOKGOJFX-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C=C(C=C2)Br)N=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)
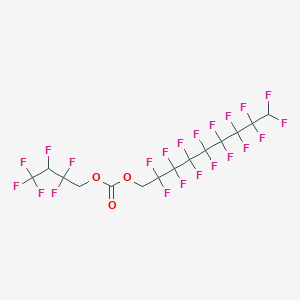
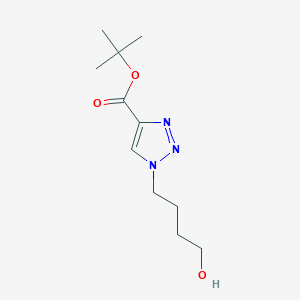

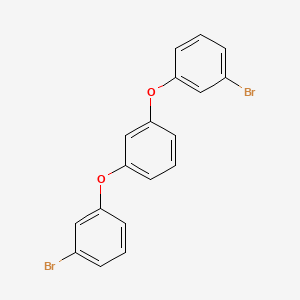
![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)
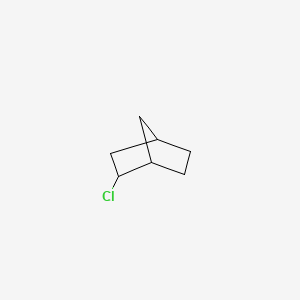
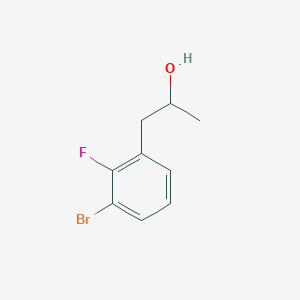
amine](/img/structure/B12088635.png)

![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
